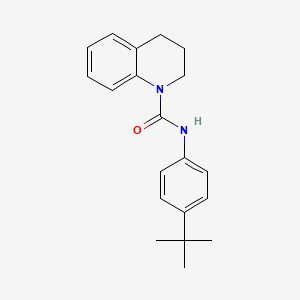

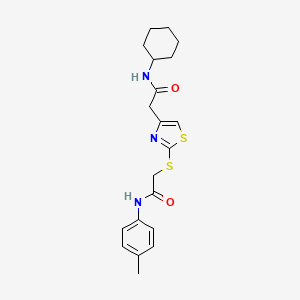

![molecular formula C18H12F4N2O2S B2717166 (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421442-67-2](/img/structure/B2717166.png)

(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enhancement of Photostability and Spectroscopic Properties

Research demonstrates that the fluorination of fluorophores, like benzophenones and xanthones, significantly enhances their photostability and spectroscopic characteristics. This is achieved through methods that facilitate access to fluorinated compounds, enabling the synthesis of various fluorinated analogs with improved properties. These compounds exhibit high fluorescence with tunable absorption and emission spectra, which are crucial for their application in spectroscopy and imaging technologies (Woydziak, Fu, & Peterson, 2012).

Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles

Another area of application involves the synthesis of fluoro-substituted pyrazolyl benzoxazoles, which are screened for their biological activity. These synthesized compounds, confirmed by spectral analysis, contribute to the expanding library of fluorinated molecules with potential therapeutic applications (Jadhav, Nikumbh, & Karale, 2015).

Antimicrobial and Antitumor Activities

Several studies have focused on the synthesis of novel fluorine-containing compounds and evaluated their antibacterial and antifungal activities. These compounds have shown promising activity against a range of bacterial strains and fungal species, highlighting their potential as antimicrobial agents. Additionally, some of these compounds have been tested for antitumor activities, suggesting their applicability in cancer research and therapy (Gadakh, Pandit, Rindhe, & Karale, 2010).

Structural and Theoretical Studies

Further research includes detailed structural and theoretical studies of fluorinated compounds, employing techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the molecular structure, stability, and intermolecular interactions of these compounds, which are vital for their practical applications in various scientific domains (Huang et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a critical role in necroptosis, a form of programmed cell death .

Mode of Action

This compound interacts with its targets RIPK1 and RIPK3 by inhibiting their activity . This inhibition specifically blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis .

Biochemical Pathways

The compound affects the necroptosis pathway. By inhibiting RIPK1 and RIPK3, this compound prevents the formation of the necrosome . This disruption of the necroptosis pathway can have downstream effects on various diseases, including inflammatory, infectious, and degenerative diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable and drug-like . The compound has an oral bioavailability of 25.2% in rats , indicating that it is well-absorbed and can reach its target sites in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the specific inhibition of RIPK3 phosphorylation in necroptotic cells . This results in the blockage of necrosome formation, thereby inhibiting the process of necroptosis .

Propriétés

IUPAC Name |

(2-fluorophenyl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N2O2S/c19-13-6-2-1-4-11(13)16(25)24-8-10(9-24)26-17-23-15-12(18(20,21)22)5-3-7-14(15)27-17/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPOSVNOOUOTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

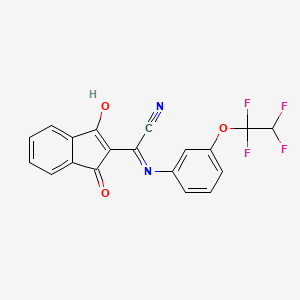

![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)

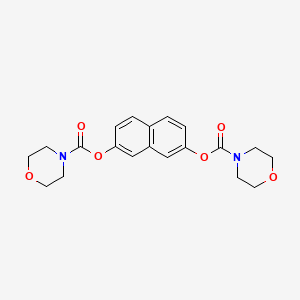

![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)

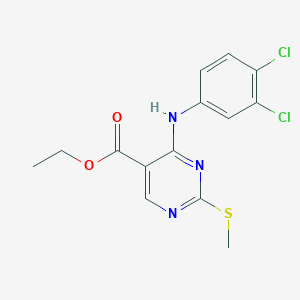

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2717095.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2717097.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)